molecular formula C22H22F3N7 B15038808 N-phenyl-4-(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-phenyl-4-(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B15038808
M. Wt: 441.5 g/mol
InChI Key: VYEYNXYGEZNVMX-CVKSISIWSA-N
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Description

N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperidine moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through condensation reactions involving appropriate aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

    N-PHENYL-4-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the trifluoromethylphenyl group.

    N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethylphenyl group in N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H22F3N7

Molecular Weight

441.5 g/mol

IUPAC Name

4-N-phenyl-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22F3N7/c23-22(24,25)18-12-6-5-9-16(18)15-26-31-20-28-19(27-17-10-3-1-4-11-17)29-21(30-20)32-13-7-2-8-14-32/h1,3-6,9-12,15H,2,7-8,13-14H2,(H2,27,28,29,30,31)/b26-15+

InChI Key

VYEYNXYGEZNVMX-CVKSISIWSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C4

Origin of Product

United States

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